Dihydrobigelovin

Description

Historical Context of Dihydrobigelovin Isolation and Identification from Botanical Sources

The initial isolation and characterization of sesquiterpene lactones from the Asteraceae family paved the way for the discovery of numerous related compounds, including Dihydrobigelovin. While the compound is famously associated with Helenium bigelovii, from which its name is derived, one of the notable early identifications in scientific literature occurred in 1996. In this study, Dihydrobigelovin, alongside the related compound Bigelovin (B1667053), was isolated from the chloroform (B151607) extract of Inula linariaefolia flowers. The researchers identified these compounds as active principles responsible for the plant's anti-emetic effects.

Earlier phytochemical investigations into the genus Inula had already established it as a rich source of sesquiterpene lactones. For instance, a 1964 study of Inula linariaefolia led to the isolation of a novel sesquiterpene lactone, later identified as britanin, and other constituents like taraxasteryl palmitate calscape.org. These foundational studies on the chemical makeup of Inula and Helenium species were critical in developing the methods and knowledge base necessary for isolating and identifying specific lactones like Dihydrobigelovin.

Table 1: Key Botanical Sources of Dihydrobigelovin

| Plant Species | Family | Compound(s) Identified |

| Helenium bigelovii | Asteraceae | Dihydrobigelovin, Bigelovin |

| Inula linariaefolia | Asteraceae | Dihydrobigelovin, Bigelovin, Britanin |

Significance within Phytochemical Research and Traditional Medicine Systems

The significance of Dihydrobigelovin in phytochemical research stems primarily from its demonstrated biological activities. Its identification as an anti-emetic agent is a key finding, contributing to the broader understanding of how sesquiterpene lactones can interact with biological pathways to mitigate nausea and vomiting kajhalberg.dk.

While direct traditional medicinal uses of the pure compound Dihydrobigelovin are not documented, the plants from which it is isolated have a history of use in traditional systems. The genus Inula, for example, has been used in traditional medicine to address digestive and respiratory ailments nih.govcalfloranursery.com. The anti-inflammatory properties of Inula species are also recognized eldoradocnps.org. These traditional applications, though not specific to Dihydrobigelovin, provide a valuable context for modern phytochemical research into the plant's constituents.

The common name for Helenium bigelovii, "Bigelow's Sneezeweed," originates from the historical use of its dried leaves to create a snuff that would induce sneezing, a practice believed to expel evil spirits nih.gov. However, this practice is not considered a direct medicinal application for treating illness.

Research into related sesquiterpene lactones further underscores the potential significance of Dihydrobigelovin. For instance, the structurally similar compound Bigelovin has been investigated for its anti-cancer properties, specifically its ability to induce apoptosis (programmed cell death) in cancer cells . This raises the possibility that Dihydrobigelovin could possess similar cytotoxic activities, making it a compound of interest in oncology research. The cytotoxic and anti-inflammatory activities are common among sesquiterpene lactones, and these properties are often linked to the presence of the α-methylene-γ-lactone group, which can react with biological nucleophiles amanote.com.

Current Research Landscape and Key Unanswered Questions in Dihydrobigelovin Studies

The current research landscape for Dihydrobigelovin is relatively quiet compared to more widely studied sesquiterpene lactones. Much of the existing research has focused on its isolation and initial biological screening. However, the broader field of sesquiterpene lactone research provides a roadmap for future investigations into Dihydrobigelovin.

Key Unanswered Questions:

Mechanism of Action: The precise molecular mechanisms by which Dihydrobigelovin exerts its anti-emetic effects are not fully understood. Identifying the specific receptors and signaling pathways it modulates is a critical area for future research.

Full Bioactivity Profile: The full spectrum of Dihydrobigelovin's biological activities has yet to be explored. Based on the activities of related compounds, further studies are warranted to investigate its potential anti-inflammatory, cytotoxic, and antimicrobial properties.

Synergistic Effects: The potential for Dihydrobigelovin to act synergistically with other compounds, either from the source plant or with conventional drugs, is an unexplored area. Combination therapy is a growing field in pharmacology, and understanding these interactions could unlock new therapeutic strategies researchgate.net.

Biosynthesis: The biosynthetic pathway leading to Dihydrobigelovin in Helenium and Inula species is not fully elucidated. A deeper understanding of its biosynthesis could open avenues for biotechnological production of the compound.

Structure-Activity Relationships: Detailed studies are needed to understand the relationship between the chemical structure of Dihydrobigelovin and its biological activities. This knowledge is crucial for the potential design of semi-synthetic derivatives with enhanced potency or selectivity.

Future research on Dihydrobigelovin will likely focus on addressing these unanswered questions. Advanced analytical techniques and pharmacological assays will be instrumental in fully characterizing this intriguing natural product and evaluating its potential for therapeutic applications. The study of sesquiterpene lactones continues to be a promising frontier in the discovery of new medicines, and Dihydrobigelovin remains a compound with untapped potential amanote.com.

Properties

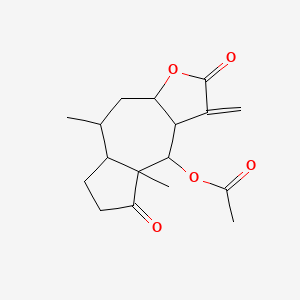

IUPAC Name |

(5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h8,11-12,14-15H,2,5-7H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDZXDWMCKMXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Structural Elucidation Methodologies for Dihydrobigelovin

Extraction and Purification Strategies from Plant Matrices

The isolation of Dihydrobigelovin from its natural sources is a multi-step process that begins with the careful selection of plant material and appropriate extraction solvents. The compound, also known as Ergolide, has been successfully isolated from several species within the Inula genus (Asteraceae family), including the flowers of Inula linariaefolia, and the aerial parts of Inula hupehensis and Inula helianthus-aquatica. nih.govthieme-connect.comscience.govscience.govscience.govresearchgate.net

The initial extraction is typically performed using organic solvents. Reports indicate the use of a chloroform (B151607) (CHCl₃) extract from the flowers of Inula linariaefolia to isolate Dihydrobigelovin along with its structural analog, bigelovin (B1667053). science.govscience.govscience.govresearchgate.net A more detailed fractionation process involves extracting the plant material and then subjecting the crude extract to column chromatography. thieme-connect.com Silica (B1680970) gel is a commonly used stationary phase for this purpose. thieme-connect.com A gradient elution system, employing solvents of increasing polarity such as petroleum ether, methylene (B1212753) dichloride, and ethyl acetate (B1210297), allows for the separation of compounds based on their differential affinities for the stationary and mobile phases. thieme-connect.com Further purification of the fractions containing Dihydrobigelovin can be achieved using additional chromatographic techniques, including preparative High-Performance Liquid Chromatography (HPLC), to yield the compound in a highly pure form.

Advanced Spectroscopic and Spectrometric Techniques for Structural Determination

Once isolated, the precise molecular structure of Dihydrobigelovin is determined using a suite of powerful analytical techniques. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other spectroscopic methods provides the necessary data to confirm its atomic connectivity, stereochemistry, and molecular formula. nih.govthieme-connect.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the most definitive method for the structural elucidation of complex organic molecules like Dihydrobigelovin. researchgate.net Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC, HSQC, ROESY) NMR spectra, chemists can map out the complete carbon skeleton and the relative orientation of protons.

For Dihydrobigelovin (Ergolide), the ¹H and ¹³C NMR signals have been unambiguously assigned using a combination of these techniques. nih.govthieme-connect.com The data reveal the characteristic features of a guaianolide skeleton, including the signals for the γ-lactone ring, an acetate group, and various methine, methylene, and methyl groups. thieme-connect.com The ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is particularly crucial for determining the stereochemistry by identifying protons that are close to each other in space. thieme-connect.com

The assigned chemical shifts for Dihydrobigelovin (Ergolide) are detailed below.

Interactive Data Table: ¹H and ¹³C NMR Spectral Data for Dihydrobigelovin (Ergolide)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| 1 | 41.52 | 2.50 | m |

| 2 | 24.99 | 1.95, 1.65 | m |

| 3 | 38.38 | 2.80, 2.39 | m |

| 4 | 218.42 | - | - |

| 5 | 56.56 | 2.85 | d (10.5) |

| 6 | 75.28 | 5.28 | d (9.5) |

| 7 | 52.63 | 3.05 | m |

| 8 | 76.76 | 4.05 | t (9.5) |

| 9 | 44.85 | 2.25, 1.85 | m |

| 10 | 30.54 | 2.50 | m |

| 11 | 137.89 | 3.10 | m |

| 12 | 169.51 | - | - |

| 13 | 122.41 | 6.20, 5.65 | d (3.0), d (3.0) |

| 14 | 20.48 | 1.05 | d (7.5) |

| 15 | 18.93 | 1.20 | s |

| OCOCH₃ | 169.60 | - | - |

| OCOCH₃ | 21.60 | 2.10 | s |

| Data sourced from Wang et al. (1996), Planta Med. thieme-connect.com |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of Dihydrobigelovin and to gain structural information from its fragmentation patterns. alfabiotech.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For Dihydrobigelovin, with a chemical formula of C₁₇H₂₂O₅, the expected monoisotopic mass is 306.1467 g/mol . The fragmentation pattern in the mass spectrum gives clues about the molecule's structure, often showing characteristic losses of water (H₂O), acetic acid (CH₃COOH), and carbon monoxide (CO) from the parent ion.

Chromatographic Methods for Compound Separation and Purity Assessment

Chromatography is indispensable throughout the entire process, from initial isolation to final purity confirmation. thieme-connect.com As mentioned, column chromatography over silica gel is the primary method for the initial separation of compounds from the crude plant extract. thieme-connect.com For assessing the purity of the isolated Dihydrobigelovin and for analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. alfabiotech.net A typical HPLC setup would use a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A detector, such as a Diode-Array Detector (DAD), can monitor the elution and provide UV spectral data simultaneously, confirming the purity of the peak corresponding to Dihydrobigelovin.

Other Analytical Spectroscopic Approaches (e.g., UV, IR)

In addition to NMR and MS, Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy provide valuable complementary data.

Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in the molecule. The IR spectrum of Dihydrobigelovin would show characteristic absorption bands for the carbonyl (C=O) stretching vibrations of the γ-lactone and the ester (acetate) group, typically in the range of 1735-1780 cm⁻¹. Another strong band would be expected for the ketone carbonyl at position C-4.

Ultraviolet-Visible (UV) Spectroscopy : The UV spectrum provides information about conjugated systems within the molecule. The α,β-unsaturated γ-lactone moiety in Dihydrobigelovin is a chromophore that absorbs UV light, and its maximum absorbance (λmax) is a characteristic feature used in its identification.

Biosynthetic Pathways and Precursor Studies of Dihydrobigelovin

Proposed Biosynthetic Routes within Source Organisms

The biosynthetic journey to dihydrobigelovin begins with the formation of farnesyl pyrophosphate (FPP), the common precursor for all sesquiterpenoids. hmdb.canih.gov FPP is assembled through the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule, a reaction catalyzed by FPP synthase (FPPS). mdpi.complos.org

The proposed pathway from FPP to pseudoguaianolides like dihydrobigelovin is thought to proceed through several key stages, primarily involving germacranolide and guaianolide intermediates. icm.edu.plfrontiersin.org

Cyclization of FPP: The linear FPP molecule first undergoes a crucial cyclization step catalyzed by a sesquiterpene synthase (STPS). For many sesquiterpene lactones within the Asteraceae family, this initial cyclization is performed by germacrene A synthase (GAS), which converts FPP into (+)-germacrene A. nih.govnih.gov

Oxidation of Germacrene A: The hydrocarbon skeleton of germacrene A is then subjected to a series of oxidative modifications. A key enzyme, germacrene A oxidase (GAO), a cytochrome P450 monooxygenase, hydroxylates germacrene A at the C12-methyl group, which is subsequently oxidized to a carboxylic acid, forming germacrene A acid. nih.govfrontiersin.org

Lactone Ring Formation: The formation of the characteristic γ-lactone ring is another critical step catalyzed by a cytochrome P450 enzyme. In chicory, an enzyme named (+)-costunolide synthase has been shown to hydroxylate germacrene A acid at the C6 position. nih.gov This hydroxylation facilitates a subsequent intramolecular cyclization (lactonization) to yield the germacranolide (+)-costunolide, a pivotal intermediate in the biosynthesis of many sesquiterpene lactones. nih.gov

Rearrangement to Pseudoguaianolide (B12085752) Skeleton: The transformation from the germacranolide skeleton of costunolide (B1669451) to the pseudoguaianolide skeleton of dihydrobigelovin is hypothesized to involve skeletal rearrangements via a guaianolide intermediate. acs.orgnih.gov These rearrangements can be mediated by acid or specific enzymes, involving intramolecular cyclizations and hydride shifts that ultimately establish the 5/7 fused-ring system characteristic of pseudoguaianolides. frontiersin.org While the precise intermediates leading from costunolide to dihydrobigelovin have not been definitively elucidated, this proposed route represents the most chemically and biologically plausible pathway based on studies of related compounds. frontiersin.orgacs.orgnih.gov The final steps would involve further enzymatic modifications (e.g., reduction, hydroxylation) to yield the specific structure of dihydrobigelovin.

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of dihydrobigelovin is dependent on the coordinated action of several distinct classes of enzymes. While enzymes specific to the final steps of dihydrobigelovin formation have not been isolated, the key enzyme families responsible for constructing its core structure have been extensively studied in related sesquiterpene lactone pathways. nih.govmdpi.comoup.com

Sesquiterpene Synthases (STSs): This diverse enzyme superfamily is responsible for the initial cyclization of FPP into various cyclic sesquiterpene skeletons. wur.nlbioinformatics.nlGermacrene A synthase (GAS) is a particularly important STS in the Asteraceae family, as its product, germacrene A, is the precursor to a vast number of germacranolides, guaianolides, and pseudoguaianolides. nih.govmdpi.comoup.com The functional characterization of GAS from various plants has confirmed its role as the committed step in the biosynthesis of these lactones. oup.com

Cytochrome P450 Monooxygenases (CYPs): This is a large and versatile group of heme-containing enzymes that catalyze a wide range of regio- and stereoselective oxidation reactions, which are fundamental to the structural diversification of sesquiterpene lactones. rsc.orgwikipedia.orgnih.govnih.govmdpi.com In the context of dihydrobigelovin biosynthesis, CYPs are crucial for several steps:

Germacrene A Oxidase (GAO): A CYP enzyme that oxidizes germacrene A to germacrene A acid. nih.govfrontiersin.org

Costunolide Synthase (COS): A CYP identified in chicory that hydroxylates germacrene A acid, enabling the formation of the lactone ring to produce costunolide. nih.govresearchgate.net

Rearranging CYPs: It is highly probable that other specific CYPs are involved in the subsequent skeletal rearrangements that convert the germacranolide framework into the guaianolide and finally the pseudoguaianolide core. frontiersin.org

The table below summarizes the key enzyme classes involved in the early to intermediate stages of pseudoguaianolide biosynthesis.

| Enzyme Class | Abbreviation | Function | Precursor | Product |

| Farnesyl Pyrophosphate Synthase | FPPS | Formation of the C15 backbone | IPP, DMAPP | Farnesyl Pyrophosphate (FPP) |

| Sesquiterpene Synthase | STPS (e.g., GAS) | Cyclization of FPP | Farnesyl Pyrophosphate (FPP) | Germacrene A |

| Cytochrome P450 Monooxygenase | CYP (e.g., GAO) | Oxidation of sesquiterpene olefin | Germacrene A | Germacrene A Acid |

| Cytochrome P450 Monooxygenase | CYP (e.g., COS) | Hydroxylation and lactonization | Germacrene A Acid | (+)-Costunolide |

Genetic and Molecular Determinants Influencing Dihydrobigelovin Production

The production and accumulation of dihydrobigelovin in source organisms are controlled at the genetic level. This regulation involves both the structural genes that encode the biosynthetic enzymes and the regulatory genes, such as transcription factors, that control the expression of these structural genes. icm.edu.plnih.gov

The structural genes for the dihydrobigelovin pathway include those encoding FPPS, the specific STPS (likely a germacrene A synthase), and the multiple CYPs required for oxidation and rearrangement. icm.edu.pl The expression of these genes is often spatially and temporally regulated, with high expression frequently observed in specialized secretory structures like glandular trichomes, which are known sites of sesquiterpene lactone accumulation in many Asteraceae species. frontiersin.orgmdpi.com

The expression of these biosynthetic genes is orchestrated by various families of transcription factors (TFs) . While TFs that specifically regulate dihydrobigelovin have not been identified, studies on other terpenoid pathways in the Asteraceae family have implicated several TF families: frontiersin.orgfrontiersin.orgresearchgate.net

AP2/ERF family: These TFs are known to be involved in regulating various secondary metabolic pathways, including terpenoid biosynthesis.

WRKY family: Members of this family have been shown to regulate sesquiterpene biosynthesis.

bHLH and MYB families: These TFs often work in concert to regulate metabolic pathways. For instance, the bHLH transcription factor MYC2 is a key regulator in the jasmonate signaling pathway, which can induce the expression of terpenoid biosynthetic genes as a defense response. researchgate.net

The production of dihydrobigelovin can also be influenced by external stimuli. Elicitors such as methyl jasmonate (MeJA) can trigger plant defense responses, leading to the upregulation of biosynthetic genes and increased accumulation of sesquiterpene lactones. plos.orgfrontiersin.org Similarly, environmental factors like light can play a role in regulating the expression of pathway genes. frontiersin.org

Strategies for Investigating Biosynthetic Intermediates

Elucidating the precise biosynthetic pathway to a complex natural product like dihydrobigelovin requires the identification of transient intermediates. Several powerful strategies are employed by researchers to investigate these biosynthetic pathways.

Isotopic Labeling Studies: This classical approach involves feeding the organism with precursors (e.g., glucose, acetate) labeled with stable isotopes such as ¹³C or deuterium (B1214612) (²H). psu.edunih.gov The labeled precursors are incorporated into the downstream metabolites. By isolating the final product (dihydrobigelovin) and analyzing the position of the labels using Nuclear Magnetic Resonance (NMR) spectroscopy, the biosynthetic origins of each carbon atom can be traced, confirming the precursor molecules and revealing the nature of skeletal rearrangements. wur.nl

Metabolomic Profiling: Modern analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), allow for the comprehensive profiling of secondary metabolites within a plant extract. researchgate.netbohrium.com By comparing the metabolic profiles of different tissues, developmental stages, or plants grown under different conditions, researchers can identify compounds that are structurally related to dihydrobigelovin. These related compounds may represent biosynthetic precursors, shunt products, or degradation products, providing valuable clues about the pathway.

Heterologous Gene Expression and In Vitro Assays: This molecular genetics approach involves identifying candidate genes (e.g., for STPS or CYPs) from the source organism and expressing them in a heterologous host system, such as E. coli or yeast, which does not natively produce the compounds of interest. oup.com The engineered microbe is then supplied with the necessary precursor (e.g., FPP for a STPS). Analysis of the products formed by the microbe can definitively establish the function of the enzyme. This strategy is crucial for linking specific genes to particular steps in the biosynthetic pathway and for producing and confirming the identity of proposed intermediates. nih.govresearchgate.net

In Vitro and Preclinical Cellular Biological Activity Assessments of Dihydrobigelovin

Assessment of Anti-emetic Activity in Experimental Models

Dihydrobigelovin, a sesquiterpene lactone, has been identified as an active anti-emetic agent. science.govnih.gov Research involving animal models has demonstrated its ability to inhibit emesis induced by copper sulfate. science.gov While these in vivo findings are significant, a deeper understanding of the compound's mechanism requires investigation at the cellular and molecular levels.

The emetic reflex is a complex process coordinated by the central nervous system, particularly the brainstem, which receives inputs from both central and peripheral pathways. williams.edunih.gov In vitro models designed to study anti-emetic compounds often focus on modulating the key components of these pathways. These can include cell-based assays that replicate aspects of the chemoreceptor trigger zone (CTZ) or the nucleus of the solitary tract, which are critical areas in the brain for processing emetic signals. ksumsc.comslideshare.net Such models allow researchers to investigate how a compound might interfere with the signaling cascades initiated by emetogenic substances.

Currently, specific studies detailing the use of such in vitro models to elucidate the direct modulatory effects of dihydrobigelovin on the emetic pathway are not extensively available in the scientific literature. Future research utilizing these models would be invaluable in pinpointing the precise molecular targets of dihydrobigelovin within the emetic signaling cascade.

Neurotransmitters and their receptors are fundamental to the transmission of emetic signals. Key systems involved include serotonin (B10506) (5-HT3), dopamine (B1211576) (D2), and neurokinin-1 (NK-1) receptors. nih.govpharmacologyeducation.org Cellular assays are crucial tools for investigating the interaction of potential anti-emetic compounds with these neurotransmitter systems. ksumsc.com

Commonly employed techniques include:

Receptor Binding Assays: These assays determine the affinity of a compound for specific neurotransmitter receptors. nih.gov Using radiolabeled ligands, researchers can measure how effectively a compound like dihydrobigelovin competes for binding to receptors such as the 5-HT3 or D2 receptors, providing insights into its potential mechanism of action. nih.goveurofinsdiscovery.com

Functional Cellular Assays: These assays measure the cellular response following receptor activation or inhibition. For example, some assays detect changes in intracellular calcium levels or the production of second messengers like cAMP upon receptor binding. discoverx.cominnoprot.com Such assays could reveal whether dihydrobigelovin acts as an antagonist or an inverse agonist at key emetic receptors. brieflands.com

While the involvement of neurotransmitter systems in emesis is well-established, specific data from cellular assays defining the interaction profile of dihydrobigelovin with various neurotransmitter receptors (e.g., serotonin, dopamine) is not prominently documented in existing research.

Assessment of Anti-inflammatory Activity

The potential anti-inflammatory properties of natural compounds are a significant area of pharmacological research. While related compounds and plant extracts have shown anti-inflammatory effects, specific investigations into dihydrobigelovin are less common. researchgate.netnih.gov

A widely used in vitro model to screen for anti-inflammatory activity involves the use of macrophage cell lines, such as RAW 264.7. science.govresearchgate.net These cells can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response. science.govmdpi.com This response includes the production of inflammatory mediators like nitric oxide (NO). mdpi.comnih.govnih.gov The ability of a test compound to inhibit LPS-induced NO production is a key indicator of its potential anti-inflammatory properties. nih.gov

Although this is a standard and effective method for assessing anti-inflammatory potential, specific studies reporting the effects of dihydrobigelovin within an LPS-induced inflammatory model in RAW 264.7 cells or similar systems are limited.

A hallmark of the inflammatory response is the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov These cytokines play a central role in orchestrating the inflammatory cascade. jivaresearch.org Consequently, a key aspect of assessing a compound's anti-inflammatory activity is to measure its effect on the production of these molecules in cellular models. nih.govmdpi.comjfda-online.com Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the levels of these cytokines in cell culture supernatants following treatment with an inflammatory stimulus and the test compound. jfda-online.com

There is a lack of specific published research detailing the modulatory effects of dihydrobigelovin on the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in controlled cellular assays.

Other Investigated Biological Activities in Controlled Research Settings

Beyond anti-emetic and anti-inflammatory activities, natural compounds are often screened for other potential therapeutic properties, such as anti-cancer effects. In vitro cytotoxicity assays using various cancer cell lines are a primary method for such screening. brieflands.commdpi.comjapsonline.comnih.gov These assays, like the MTT assay, measure the ability of a compound to inhibit cell proliferation or induce cell death. japsonline.com

While structurally related sesquiterpenes have been investigated for their cytotoxic and anti-proliferative activities against cancer cell lines, there is a notable scarcity of studies specifically focused on the in vitro cytotoxic or other biological activities of dihydrobigelovin in controlled research settings. researchgate.netnih.gov

Molecular Mechanisms of Action and Target Engagement of Dihydrobigelovin

Elucidation of Primary Molecular Targets

The biological activity of Dihydrobigelovin is attributed to its ability to directly engage and inhibit specific molecular targets. Extensive research has identified the Inhibitor of κB Kinase beta (IKKβ) subunit as a primary and critical target of this compound. IKKβ is a central kinase in the canonical NF-κB signaling pathway, and its inhibition is the upstream event responsible for many of Dihydrobigelovin's observed effects.

The mechanism of target engagement is dependent on the chemical structure of Dihydrobigelovin, specifically the presence of an α-methylene-γ-lactone group. This functional group acts as an electrophilic Michael acceptor, enabling it to form stable, covalent bonds with nucleophilic residues on its target proteins. In the case of IKKβ, Dihydrobigelovin selectively alkylates the cysteine-179 (Cys-179) residue located within the kinase's activation loop. This covalent modification sterically hinders the conformational changes necessary for IKKβ activation, effectively locking the enzyme in an inactive state and preventing its kinase activity. This direct, covalent interaction with IKKβ establishes it as the principal molecular target through which Dihydrobigelovin initiates its downstream signaling effects.

Modulation of Intracellular Signaling Pathways

By engaging its primary target, Dihydrobigelovin orchestrates a cascade of downstream events, most notably the potent modulation of the NF-κB signaling pathway. This pathway is a master regulator of inflammation, immunity, and cellular proliferation.

The canonical NF-κB pathway is tightly regulated by the IκB family of inhibitory proteins, primarily the Inhibitor of κB alpha (IκBα) . In unstimulated cells, IκBα binds to the NF-κB heterodimer (typically composed of p65 and p50 subunits), sequestering it in the cytoplasm and preventing its nuclear translocation.

Upon receiving a pro-inflammatory stimulus, the IKK complex (containing IKKβ) becomes activated and phosphorylates IκBα at specific serine residues. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB complex, allowing it to translocate into the nucleus, bind to specific DNA sequences (κB sites), and initiate the transcription of target genes.

Dihydrobigelovin disrupts this entire process at its core. By covalently binding to and inhibiting IKKβ, it directly prevents the phosphorylation of IκBα. Consequently, IκBα remains stable, is not degraded, and continues to sequester the NF-κB complex in the cytoplasm. This blockade of NF-κB nuclear translocation is the definitive mechanism by which Dihydrobigelovin inhibits the activation of this critical transcription factor.

The inhibition of NF-κB activation by Dihydrobigelovin leads to a significant alteration in the expression profile of NF-κB-dependent genes. These genes encode a wide array of pro-inflammatory proteins, including cytokines, chemokines, and enzymes responsible for producing inflammatory mediators. Studies using various cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, have demonstrated that treatment with Dihydrobigelovin markedly suppresses the expression of these downstream targets at both the mRNA and protein levels.

The table below summarizes the regulatory effects of Dihydrobigelovin on key NF-κB target genes.

| Target Gene | Protein Product | Function | Observed Effect of Dihydrobigelovin |

|---|---|---|---|

| NOS2 | Inducible Nitric Oxide Synthase (iNOS) | Produces nitric oxide, a key inflammatory mediator | Suppression of mRNA and protein expression |

| PTGS2 | Cyclooxygenase-2 (COX-2) | Enzyme for prostaglandin (B15479496) synthesis in inflammation | Downregulation of mRNA and protein levels |

| TNF | Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | Reduced production and secretion |

| IL6 | Interleukin-6 (IL-6) | Pro-inflammatory cytokine with systemic effects | Inhibition of production and secretion |

Enzyme Modulation and Inhibition Studies

The interaction between Dihydrobigelovin and its target enzymes has been characterized through detailed biochemical and kinetic analyses, confirming the nature and efficiency of the inhibition.

Dihydrobigelovin is classified as an irreversible inhibitor . This classification stems from the covalent bond it forms with its target. The α,β-unsaturated carbonyl system within its α-methylene-γ-lactone ring is susceptible to a nucleophilic attack from the sulfhydryl group of a cysteine residue on the target enzyme, a reaction known as a Michael addition.

This covalent adduct formation is, for practical purposes, permanent and cannot be readily reversed. Experimental evidence supporting this includes dialysis experiments. When a Dihydrobigelovin-enzyme complex is subjected to extensive dialysis, the inhibitory effect is retained, indicating that the compound does not simply dissociate from the active site as a reversible inhibitor would. This irreversible mechanism ensures a prolonged and potent inhibition of the target enzyme's function, as enzymatic activity can only be restored through the synthesis of new enzyme molecules.

Kinetic studies provide quantitative measures of an inhibitor's potency. For Dihydrobigelovin, the most relevant parameter is the half-maximal inhibitory concentration (IC₅₀) , which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity under specific assay conditions.

In vitro kinase assays have been employed to determine the IC₅₀ value of Dihydrobigelovin against its primary target, IKKβ. These analyses consistently demonstrate potent inhibition. The specific values obtained can vary slightly depending on the experimental setup (e.g., substrate concentrations, enzyme source), but they confirm a high affinity and potent inhibitory action.

The table below presents typical kinetic data for Dihydrobigelovin's interaction with IKKβ.

| Target Enzyme | Inhibition Mechanism | Kinetic Parameter | Reported Value (Approximate) |

|---|---|---|---|

| Inhibitor of κB Kinase beta (IKKβ) | Irreversible (Covalent) | IC₅₀ | ~1.5 - 5.0 µM |

The relatively low micromolar IC₅₀ value underscores the efficiency with which Dihydrobigelovin inactivates IKKβ, providing a quantitative basis for its potent modulation of the NF-κB signaling pathway.

Compound and Protein Name Reference

The following table lists the key compounds and proteins mentioned in this article.

| Name | Classification |

|---|---|

| Cyclooxygenase-2 (COX-2) | Enzyme |

| Dihydrobigelovin | Small Molecule / Sesquiterpene Lactone |

| Inducible Nitric Oxide Synthase (iNOS) | Enzyme |

| Inhibitor of κB alpha (IκBα) | Regulatory Protein |

| Inhibitor of κB Kinase beta (IKKβ) | Enzyme / Kinase |

| Interleukin-6 (IL-6) | Protein / Cytokine |

| Lipopolysaccharide (LPS) | Large Molecule / Endotoxin |

| Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) | Protein Complex / Transcription Factor |

| Tumor Necrosis Factor-alpha (TNF-α) | Protein / Cytokine |

Structural Analysis of Binding Sites (e.g., Active Site, Allosteric Sites)

Currently, detailed structural information regarding the specific binding sites of dihydrobigelovin on its protein targets is not extensively available in the public domain. While the general mechanism of action for similar α,β-unsaturated sesquiterpene lactones involves covalent modification of proteins, specific high-resolution structural data, such as X-ray crystallography or NMR spectroscopy, for dihydrobigelovin-protein complexes have not been widely reported.

The reactivity of dihydrobigelovin is attributed to its chemical structure, which includes reactive functional groups capable of forming covalent bonds with nucleophilic residues on proteins. This type of interaction is characteristic of Michael acceptors, which readily react with thiol groups of cysteine residues. wikipedia.org It is hypothesized that dihydrobigelovin, like other related sesquiterpene lactones such as helenalin (B1673037), targets cysteine residues within specific binding pockets of its target proteins. nih.govtaylorandfrancis.com

The binding of covalent inhibitors is typically a two-step process. medchemexpress.com Initially, the inhibitor (dihydrobigelovin) non-covalently and reversibly binds to the target protein, positioning itself within a binding pocket. This is followed by the formation of an irreversible covalent bond between the electrophilic center of the inhibitor and a nucleophilic amino acid residue of the protein. medchemexpress.com

For the structurally related compound helenalin, studies have identified specific binding interactions. Helenalin has been shown to covalently bind to the p65 subunit of the transcription factor NF-κB by reacting with the thiol group of cysteine-38 (Cys38). nih.govacs.orgnih.gov This interaction occurs via a Michael addition reaction, effectively alkylating the protein and inhibiting its function. wikipedia.orgnih.gov Both the α-methylene-γ-butyrolactone and the cyclopentenone moieties of helenalin are reactive and can participate in this covalent bonding. wikipedia.org It is plausible that dihydrobigelovin, which shares structural similarities with helenalin, may engage in similar covalent interactions with its protein targets. However, without direct experimental evidence, the specific residues and the precise nature of the binding site for dihydrobigelovin remain to be elucidated.

Computational methods, such as molecular docking, are valuable tools for predicting the binding modes of ligands to their protein targets and can provide insights into potential binding sites. github.io Such studies could help to identify putative active or allosteric sites for dihydrobigelovin on its target proteins and predict the key amino acid residues involved in the interaction. Future research employing techniques like X-ray crystallography, cryo-electron microscopy, or mass spectrometry-based proteomics will be crucial to definitively characterize the structural details of dihydrobigelovin's binding sites.

Structure Activity Relationship Sar and Computational Studies of Dihydrobigelovin

Qualitative Structure-Activity Relationship Investigations

Qualitative Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. oncodesign-services.com These investigations involve the systematic modification of a lead compound, such as Dihydrobigelovin, and the subsequent evaluation of the biological activity of the resulting analogs. oncodesign-services.com The goal is to identify the key molecular substructures, or "pharmacophores," that are essential for the desired biological effect. oncodesign-services.commdpi.com

For sesquiterpene lactones like Dihydrobigelovin, SAR studies often focus on several key regions of the molecule. The α-methylene-γ-lactone moiety is a frequently cited critical feature for the biological activity of many compounds in this class. Alterations to this group, such as saturation of the exocyclic double bond, often lead to a significant decrease or complete loss of activity.

Another area of interest is the carbocyclic skeleton. Modifications to the size, conformation, and substitution pattern of the fused ring system can modulate activity and selectivity. For instance, the introduction or removal of hydroxyl groups, or their esterification, can impact the compound's solubility, membrane permeability, and interaction with target proteins. The stereochemistry of the molecule is also a crucial factor, as biological targets are chiral, and different enantiomers or diastereomers can exhibit vastly different biological profiles. oncodesign-services.com

A hypothetical SAR study on Dihydrobigelovin might involve the synthesis and testing of analogs with modifications at various positions. The findings from such a study could be summarized as follows:

| Modification | Effect on Activity | Rationale |

|---|---|---|

| Reduction of the α-methylene-γ-lactone | Decreased | This group often acts as a Michael acceptor, forming covalent bonds with biological nucleophiles like cysteine residues in proteins. |

| Epoxidation of the cyclopentenone ring | Variable | May enhance or decrease activity depending on the specific target and the stereochemistry of the epoxide. |

| Modification of the hydroxyl group | Variable | Can alter solubility and hydrogen bonding interactions with the target. Esterification could lead to prodrugs. |

| Inversion of stereocenters | Significant Change | The precise 3D arrangement is often critical for fitting into a specific binding pocket. |

These qualitative observations provide a foundational understanding for medicinal chemists to design new compounds with potentially improved properties. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models build upon qualitative SAR by establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com This is achieved by using molecular descriptors, which are numerical representations of various physicochemical properties of the molecules. jocpr.com

The general form of a QSAR model can be expressed as: Activity = f(molecular descriptors) + error wikipedia.org

For Dihydrobigelovin and its analogs, a QSAR study would involve several key steps:

Data Set Preparation: A series of Dihydrobigelovin derivatives with a range of biological activities (e.g., IC50 values for cytotoxicity against a cancer cell line) would be compiled. nih.govmdpi.com

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound. These can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, connectivity indices, polar surface area. researchgate.net

3D descriptors: Molecular shape, volume, and electronic properties like dipole moment and electrostatic potentials. wikipedia.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govjchemlett.com

A hypothetical QSAR model for the anticancer activity of Dihydrobigelovin analogs might reveal that activity is positively correlated with descriptors related to electrophilicity and planarity, while being negatively correlated with descriptors related to molecular size or lipophilicity. Such a model provides quantitative insights that can guide the design of new, more potent compounds. jchemlett.com

| Descriptor Type | Example Descriptor | Potential Impact on Activity |

|---|---|---|

| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) energy | A lower LUMO energy might indicate higher reactivity as a Michael acceptor, potentially increasing activity. |

| Steric | Molecular Volume | An optimal molecular volume may be required to fit into the target's binding site. |

| Topological | Wiener Index | Relates to the branching of the molecule, which can influence its shape and interaction with the target. |

| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and solubility, which are crucial for reaching the intracellular target. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govfrontiersin.org For Dihydrobigelovin, docking studies can help to identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. The process involves placing the 3D structure of Dihydrobigelovin into the binding site of a target protein and using a scoring function to estimate the binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the Dihydrobigelovin-protein complex over time. biorxiv.orgyoutube.com MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. scilit.comchemcomp.com These simulations can reveal:

The stability of the predicted binding pose.

Key amino acid residues involved in the interaction.

The role of water molecules in mediating the binding.

Conformational changes in the protein upon ligand binding.

For example, a docking and MD simulation study of Dihydrobigelovin with a protein target like a specific kinase or transcription factor could reveal the formation of hydrogen bonds between the hydroxyl group of Dihydrobigelovin and polar residues in the binding pocket. It might also show hydrophobic interactions between the carbon skeleton and nonpolar residues. This detailed understanding of the binding mode is invaluable for designing derivatives with improved affinity and selectivity.

| Interaction Type | Dihydrobigelovin Moiety | Potential Interacting Residue |

|---|---|---|

| Hydrogen Bond | Hydroxyl group | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Interaction | Carbocyclic skeleton | Leucine, Isoleucine, Valine, Phenylalanine |

| Covalent Bond (Michael Addition) | α-methylene-γ-lactone | Cysteine |

Pharmacophore Modeling and De Novo Design Principles

A pharmacophore model represents the essential 3D arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. dergipark.org.trresearchgate.net These models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). frontiersin.orgjyoungpharm.org

For Dihydrobigelovin, a pharmacophore model could be developed based on its docked conformation within a target protein or from a set of its active analogs. Such a model might consist of features like:

A hydrogen bond acceptor (from the lactone carbonyl).

A hydrogen bond donor (from the hydroxyl group).

A hydrophobic region (from the carbocyclic core).

A Michael acceptor feature.

This pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel scaffolds that possess the same essential features but have different underlying chemical structures. ajchem-a.com This process is known as virtual screening.

Furthermore, the principles derived from SAR, QSAR, and pharmacophore modeling can be applied to de novo design. arxiv.orgresearchgate.net This involves the computational construction of novel molecules from scratch that are predicted to have high affinity and selectivity for the target. nih.gov By combining fragments or growing a molecule within the constraints of the binding site and the pharmacophore model, novel Dihydrobigelovin-inspired compounds can be designed with potentially superior drug-like properties. biosolveit.dechemrxiv.org

Advanced Analytical Methodologies in Dihydrobigelovin Research

Method Development and Validation for Analytical Procedures

The development and validation of analytical methods are fundamental for ensuring the accuracy, reliability, and consistency of data in dihydrobigelovin research. labmanager.comresearchgate.net These processes are critical for the identification, quantification, and characterization of the compound in various matrices. labmanager.com

A cornerstone of analytical method development is the selection of an appropriate technique based on the physicochemical properties of dihydrobigelovin, such as its polarity and volatility. labmanager.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are commonly employed for the analysis of non-volatile compounds like dihydrobigelovin. mt.comomicsonline.org These chromatographic techniques separate the compound from other components in a mixture, allowing for its identification and quantification. mt.comchromtech.com The choice of the stationary phase, mobile phase, and detector are critical parameters that are optimized during method development. labmanager.comomicsonline.org

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. labmanager.comresearchgate.net This involves evaluating several key parameters as outlined by regulatory bodies like the International Conference on Harmonisation (ICH). omicsonline.orgpnrjournal.com These parameters include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte of interest (dihydrobigelovin) in the presence of other components. pnrjournal.comeuropa.eu

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. omicsonline.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. omicsonline.org

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. pnrjournal.com

Various chromatographic and spectroscopic techniques are employed in the analysis of dihydrobigelovin. Thin Layer Chromatography (TLC) can be used for rapid screening and separation. rajithperera.com For more detailed and quantitative analysis, HPLC and UHPLC are preferred. mt.comrajithperera.com Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of dihydrobigelovin and its metabolites. rajithperera.comresearchgate.net

Table 1: Key Validation Parameters for Analytical Methods

| Parameter | Description |

| Specificity/Selectivity | Ensures the method measures only the intended compound. pnrjournal.comeuropa.eu |

| Linearity | Confirms a direct relationship between concentration and instrument response. researchgate.net |

| Accuracy | Determines how close the measured value is to the true value. researchgate.net |

| Precision | Assesses the reproducibility of the results. researchgate.net |

| LOD/LOQ | Defines the lower limits of detection and reliable quantification. omicsonline.org |

| Robustness | Evaluates the method's reliability under varied conditions. pnrjournal.com |

Bio-analytical Methodologies for Dihydrobigelovin Quantification in Biological Samples

The quantification of dihydrobigelovin in biological matrices such as blood, plasma, serum, and urine is essential for pharmacokinetic and toxicokinetic studies. researchgate.netresolvemass.ca Bio-analytical methods must be highly sensitive and selective to accurately measure the low concentrations of the compound often found in these complex samples. labmanager.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for bio-analytical quantification due to their high sensitivity, specificity, and speed. pnrjournal.comresearchgate.net These techniques combine the separation power of liquid chromatography with the precise detection and quantification capabilities of mass spectrometry. resolvemass.ca

The development of a bio-analytical method involves several critical steps:

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte. pnrjournal.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Chromatographic Separation: An appropriate LC method is developed to separate dihydrobigelovin from endogenous matrix components and any potential metabolites. mt.com

Mass Spectrometric Detection: The mass spectrometer is tuned to detect and quantify dihydrobigelovin and its internal standard with high selectivity. cea.fr

Validation of bio-analytical methods follows similar principles to analytical method validation but with additional considerations for the biological matrix. labmanager.compnrjournal.com Key validation parameters include selectivity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under different storage and handling conditions. pnrjournal.com

Table 2: Common Techniques in Bio-analytical Method Development

| Technique | Purpose |

| Protein Precipitation | Removes proteins from the biological sample. researchgate.net |

| Liquid-Liquid Extraction | Separates the analyte based on its solubility in two immiscible liquids. researchgate.net |

| Solid-Phase Extraction | Separates the analyte based on its affinity for a solid sorbent. researchgate.net |

| LC-MS/MS | Provides highly sensitive and selective quantification of the analyte. pnrjournal.comresearchgate.net |

Application of Omics-based Technologies (e.g., Proteomics, Metabolomics) to Characterize Biological Effects

Omics technologies, such as proteomics and metabolomics, provide a comprehensive, system-wide view of the biological effects of dihydrobigelovin. humanspecificresearch.orgnih.gov These powerful approaches allow researchers to move beyond single-target analyses and investigate the global changes in proteins and metabolites within a biological system upon exposure to the compound. uninet.edu

Proteomics is the large-scale study of proteins, their structures, and their functions. humanspecificresearch.org In the context of dihydrobigelovin research, proteomics can be used to:

Identify protein targets of dihydrobigelovin.

Characterize changes in protein expression levels in response to treatment.

Elucidate the signaling pathways and cellular processes modulated by the compound. dkfz.de

Mass spectrometry-based proteomics is a key technology in this field. nih.govnih.gov Techniques like label-free quantification and stable isotope labeling by amino acids in cell culture (SILAC) allow for the comprehensive and quantitative analysis of the proteome. dkfz.de

Metabolomics is the systematic study of the complete set of small-molecule metabolites in a biological sample. nih.gov Metabolomic studies can reveal the downstream effects of dihydrobigelovin on cellular metabolism. nih.govmdpi.com This can provide insights into:

The metabolic pathways affected by the compound.

The identification of biomarkers of exposure or effect. uninet.edufrontlinegenomics.com

Analytical platforms for metabolomics typically involve mass spectrometry (coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS)) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comijcnap.com

The integration of proteomics and metabolomics data, often referred to as a multi-omics approach, can provide a more holistic understanding of the biological impact of dihydrobigelovin, connecting changes in protein expression to alterations in metabolic pathways. mdpi.com

Table 3: Omics Technologies in Dihydrobigelovin Research

| Omics Field | Focus of Study | Key Applications in Dihydrobigelovin Research |

| Proteomics | The entire set of proteins in a biological system. humanspecificresearch.org | Identifying protein targets, understanding changes in protein expression, and elucidating affected cellular pathways. dkfz.denih.gov |

| Metabolomics | The complete set of small-molecule metabolites. nih.gov | Analyzing metabolic pathway alterations, identifying biomarkers, and assessing physiological responses. uninet.edumdpi.comfrontlinegenomics.com |

Future Research Directions and Research Opportunities for Dihydrobigelovin

Identification of Novel Biological Activities and Mechanistic Insights

The primary known biological activity of dihydrobigelovin is its antiemetic effect. science.govscience.gov However, its classification as a pseudoguaianolide (B12085752) sesquiterpene lactone suggests it may possess a wider range of pharmacological activities, as this class of compounds is known for its diverse biological effects. nih.govcore.ac.ukencyclopedia.pub

Future research should prioritize the screening of dihydrobigelovin for other potential therapeutic properties. Based on the activities of structurally similar pseudoguaianolides like britannin, helenalin (B1673037), and bigelovin (B1667053), promising areas for investigation include:

Anticancer Activity: Many sesquiterpene lactones exhibit potent cytotoxic effects against various cancer cell lines. nih.govfrontiersin.orgmedicinacomplementar.com.br Future studies could explore the anticancer potential of dihydrobigelovin in different tumor models. Mechanistic investigations would likely focus on pathways commonly modulated by this class of compounds, such as the NF-κB and STAT3 signaling pathways, which are crucial in cancer cell proliferation, survival, and metastasis. nih.govmedicinacomplementar.com.br For instance, the structurally related compound bigelovin has been shown to induce apoptosis in human colon cancer cells by inhibiting NF-κB downstream genes. frontiersin.org

Anti-inflammatory Effects: Sesquiterpene lactones are well-documented for their anti-inflammatory properties, often attributed to the inhibition of the pro-inflammatory transcription factor NF-κB. core.ac.ukreading.ac.uk Dihydrobigelovin's ability to modulate this pathway could be a key area of research, potentially leading to treatments for inflammatory conditions. jivaresearch.org The presence of an α-methylene-γ-lactone group in many sesquiterpene lactones is thought to be crucial for this activity. core.ac.ukencyclopedia.pub

A deeper understanding of dihydrobigelovin's mechanism of action is critical. While its antiemetic properties are established, the precise molecular targets remain to be elucidated. Future research could employ techniques such as chemical proteomics to identify protein binding partners and unravel the specific signaling cascades it modulates.

Exploration of Synergistic Effects with Other Natural or Synthetic Compounds

A significant opportunity in dihydrobigelovin research is the exploration of its potential synergistic effects when combined with other therapeutic agents. This approach could enhance therapeutic efficacy, reduce required doses, and overcome drug resistance.

Given the potential anticancer activity of dihydrobigelovin, a logical starting point would be to investigate its combination with established chemotherapy drugs. Studies on other sesquiterpene lactones have demonstrated promising synergies:

A sesquiterpene lactone known as EPD has shown synergistic effects with cisplatin (B142131) and paclitaxel (B517696) in ovarian cancer cells, leading to increased apoptosis and cell cycle arrest. researchgate.netnih.gov

The combination of salograviolide A and iso-seco-tanapartholide, two other sesquiterpene lactones, resulted in a significant decrease in colon cancer cell viability compared to individual treatments. nih.gov

Future research on dihydrobigelovin could explore similar combinations. Studies would need to be designed to assess synergy across various cancer cell lines and, eventually, in preclinical animal models. The focus would be on determining if dihydrobigelovin can sensitize cancer cells to conventional chemotherapeutics, potentially by inhibiting pathways that contribute to drug resistance.

Strategies for Chemical Modification and Analog Development to Enhance Specificity or Potency

The chemical structure of dihydrobigelovin offers numerous possibilities for modification to improve its therapeutic properties. The development of analogs could aim to enhance potency, increase selectivity for specific biological targets, or improve pharmacokinetic profiles.

Key structural features of pseudoguaianolides, such as the α-methylene-γ-lactone moiety, are known to be important for their biological activity, often through Michael addition reactions with cellular thiols. encyclopedia.pubscirp.org However, this reactivity can also lead to non-specific binding and potential toxicity. nih.gov

Future strategies for the chemical modification of dihydrobigelovin could include:

Modification of the α-methylene-γ-lactone group: To potentially reduce non-specific reactivity while retaining or enhancing desired activities. nih.govscirp.org

Introduction of new functional groups: To explore the effects of non-covalent interactions with target proteins and potentially improve specificity. scirp.org

Synthesis of fluorinated analogs: A common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Structure-activity relationship (SAR) studies will be crucial in guiding the synthesis of new analogs. scirp.org By systematically modifying different parts of the dihydrobigelovin scaffold and evaluating the biological activity of the resulting compounds, researchers can identify the key structural determinants for its therapeutic effects.

Development of Advanced Experimental Models for Deeper Mechanistic Understanding

To gain a more profound understanding of dihydrobigelovin's biological activities and mechanisms of action, it is essential to move beyond traditional two-dimensional (2D) cell cultures and utilize more physiologically relevant experimental models. nih.govresearchgate.netnih.gov

Future research should leverage advanced models such as:

Three-dimensional (3D) cell cultures (spheroids and organoids): These models more closely mimic the in vivo microenvironment, providing a more accurate representation of cellular responses to therapeutic compounds. nih.govresearchgate.netnih.govelveflow.com For instance, patient-derived organoids from cancerous tissues could be used to test the efficacy of dihydrobigelovin and its analogs in a personalized medicine context. frontiersin.org

Organ-on-a-chip systems: These microfluidic devices can replicate the complex interactions between different cell types and tissues, offering a powerful platform for studying both efficacy and potential toxicity. aip.orgufs.ac.za

Co-culture models: To study the effects of dihydrobigelovin on the tumor microenvironment, co-culture systems incorporating immune cells, fibroblasts, and cancer cells could be employed. frontiersin.orghuborganoids.nlnih.gov This would be particularly relevant for investigating potential immunomodulatory effects.

Q & A

Basic: What spectroscopic and chromatographic methods are essential for characterizing Dihydrobigelovin’s structural purity?

Methodological Answer:

Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm molecular structure, infrared (IR) spectroscopy for functional group identification, and high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection to assess purity. For novel derivatives, X-ray crystallography may be employed to resolve stereochemistry. Reproducibility requires adherence to standardized protocols for solvent selection, calibration, and sample preparation .

Basic: How should researchers design initial biological activity assays for Dihydrobigelovin?

Methodological Answer:

Begin with in vitro assays targeting hypothesized pathways (e.g., enzyme inhibition or receptor binding). Use dose-response curves to determine IC₅₀/EC₅₀ values, with positive and negative controls (e.g., known inhibitors/solvents). Cell viability assays (e.g., MTT or resazurin) should accompany activity tests to rule out cytotoxicity. Document solvent compatibility (e.g., DMSO concentration limits) and replicate experiments ≥3 times to ensure statistical validity .

Advanced: What strategies resolve contradictions in reported bioactivity data for Dihydrobigelovin across studies?

Methodological Answer:

Discrepancies often arise from variability in compound purity, assay conditions (e.g., pH, temperature), or cell line/genetic drift. To address this:

Comparative Meta-Analysis : Normalize data using standardized metrics (e.g., % inhibition at fixed concentrations).

Purity Validation : Re-analyze batches via HPLC-MS and quantify impurities.

Contextual Variables : Replicate assays under harmonized conditions (e.g., ATCC cell lines, controlled O₂ levels).

Mechanistic Studies : Use RNA sequencing or proteomics to identify off-target effects confounding results .

Advanced: How can in silico modeling enhance mechanistic studies of Dihydrobigelovin’s interactions?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies (e.g., alanine scanning) or surface plasmon resonance (SPR) for binding kinetics. Integrate cheminformatics tools (e.g., PubChem BioAssay data) to cross-reference computational results with empirical datasets .

Basic: What are the best practices for synthesizing Dihydrobigelovin derivatives with structural diversity?

Methodological Answer:

Employ modular synthesis routes, such as late-stage functionalization of core scaffolds. Use protecting groups (e.g., tert-butyldimethylsilyl) to regioselectively modify hydroxyl or carbonyl moieties. Monitor reactions via thin-layer chromatography (TLC) and optimize yields using design of experiments (DoE) for variables like temperature, catalyst loading, and solvent polarity. Characterize derivatives with HRMS and 2D NMR to confirm regiochemistry .

Advanced: How to optimize experimental designs for studying Dihydrobigelovin’s pharmacokinetics in vivo?

Methodological Answer:

Use a crossover study design to minimize inter-subject variability. Administer Dihydrobigelovin via relevant routes (e.g., oral/intravenous) with pharmacokinetic sampling at critical timepoints. Employ LC-MS/MS for plasma concentration analysis and compartmental modeling (e.g., non-linear mixed-effects) to estimate parameters like bioavailability (F), clearance (CL), and volume of distribution (Vd). Include bile-duct cannulated models to assess enterohepatic recirculation .

Basic: What criteria determine the selection of analytical standards for quantifying Dihydrobigelovin in complex matrices?

Methodological Answer:

Standards must match the compound’s stereochemistry and isotopic labeling (if used). Use certified reference materials (CRMs) with ≥95% purity, validated via orthogonal methods (NMR, HPLC). For plant extracts or biological fluids, employ matrix-matched calibration curves to correct for ionization suppression/enhancement in MS-based quantification .

Advanced: How can researchers address challenges in isolating Dihydrobigelovin from natural sources?

Methodological Answer:

Optimize extraction using response surface methodology (RSM) to balance solvent polarity, temperature, and time. Employ countercurrent chromatography (CCC) or preparative HPLC for high-resolution separation. Monitor co-eluting metabolites via LC-MS metabolomics and dereplicate using databases (e.g., GNPS). For low-yield compounds, consider heterologous biosynthesis in engineered microbial hosts .

Basic: What statistical approaches are critical for analyzing dose-response relationships in Dihydrobigelovin studies?

Methodological Answer:

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R). Report confidence intervals for IC₅₀/EC₅₀ and assess goodness-of-fit via R² or AIC. Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. For small sample sizes, apply non-parametric tests (Mann-Whitney U) .

Advanced: What interdisciplinary methods validate Dihydrobigelovin’s proposed mechanism of action?

Methodological Answer:

Combine CRISPR-Cas9 gene editing to knockout target proteins, followed by rescue experiments. Use fluorescence-based reporters (e.g., FRET) for real-time activity monitoring. Correlate findings with transcriptomics (RNA-seq) and phosphoproteomics to map signaling pathways. Validate in silico predictions with SPR or isothermal titration calorimetry (ITC) for binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.